

# Physicochemical properties of 5-Chloro-2-iodobenzotrifluoride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Chloro-2-iodobenzotrifluoride

Cat. No.: B1586698

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An In-Depth Technical Guide to **5-Chloro-2-iodobenzotrifluoride**: Properties, Synthesis, and Applications

## Abstract

**5-Chloro-2-iodobenzotrifluoride** is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom, provides a versatile platform for the construction of complex molecules. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a strategic building block, particularly in the pharmaceutical, agrochemical, and material science sectors.[1] This guide provides a comprehensive overview of its physicochemical properties, reactivity, key applications, and essential protocols for its analysis and safe handling.

## Chemical Identity and Physicochemical Profile

**5-Chloro-2-iodobenzotrifluoride**, also known by its IUPAC name 4-Chloro-1-iodo-2-(trifluoromethyl)benzene, is a key intermediate in organic synthesis.[2] Its identity is established by the CAS Registry Number 23399-77-1.[3][4][5] The presence of both iodo and chloro substituents allows for selective, sequential reactions, a feature highly valued in multi-step synthetic campaigns.

The core physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and process development.

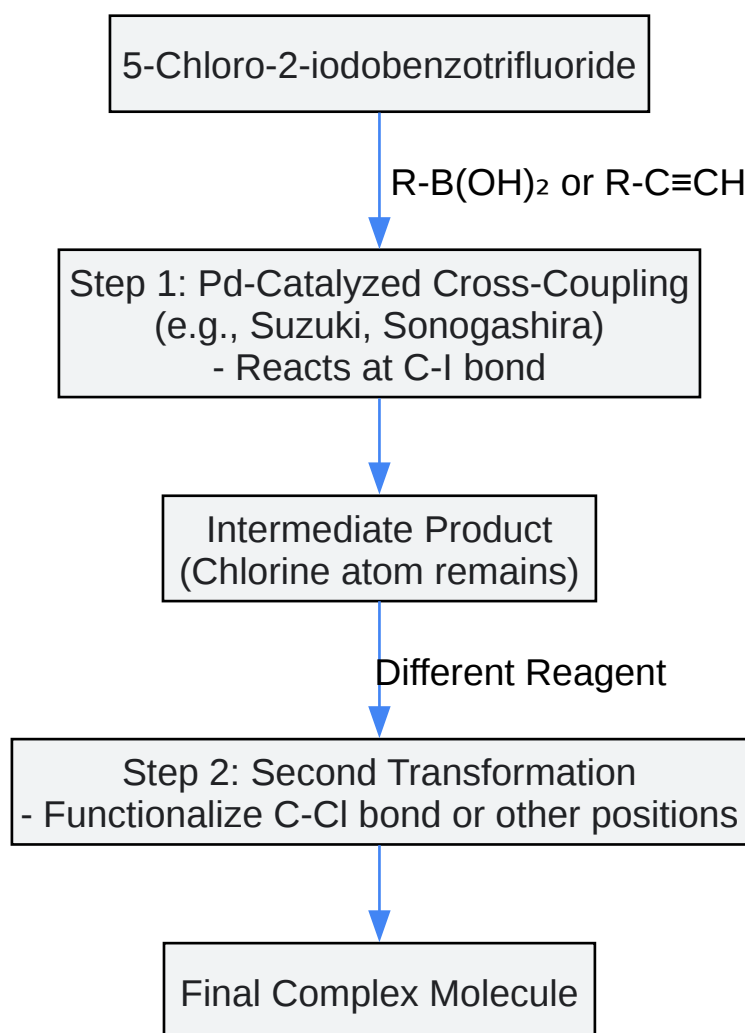
Property	Value	Source(s)
CAS Number	23399-77-1	,[3],[4]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> I	[6],[1],[5]
Molecular Weight	306.45 g/mol	[6],[1],[5]
IUPAC Name	4-chloro-1-iodo-2-(trifluoromethyl)benzene	,[2]
Appearance	Colorless or White to Yellow Liquid or Solid	,[1]
Melting Point	28-31 °C	[6],[1],[3]
Boiling Point	~235 °C; 219.6±40.0 °C (Predicted)	[1],[3]
Density	1.95 - 1.97 g/cm <sup>3</sup>	[1],[3],[4]
Flash Point	>110 °C	[3],[4]
Refractive Index	1.5495 - 1.5515	[3],[4]

## Strategic Reactivity and Synthetic Utility

The primary value of **5-Chloro-2-iodobenzotrifluoride** as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This disparity allows for highly selective transformations, most notably in metal-catalyzed cross-coupling reactions.

**Causality of Reactivity:** In palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, the oxidative addition step is the rate-determining step and occurs preferentially at the more labile C-I bond. This leaves the more robust C-Cl bond intact for subsequent, often harsher, reaction conditions. This two-stage reactivity is a cornerstone of convergent synthesis, enabling the efficient construction of complex molecular architectures from simpler fragments.[1]

Below is a conceptual workflow illustrating this principle of sequential cross-coupling.



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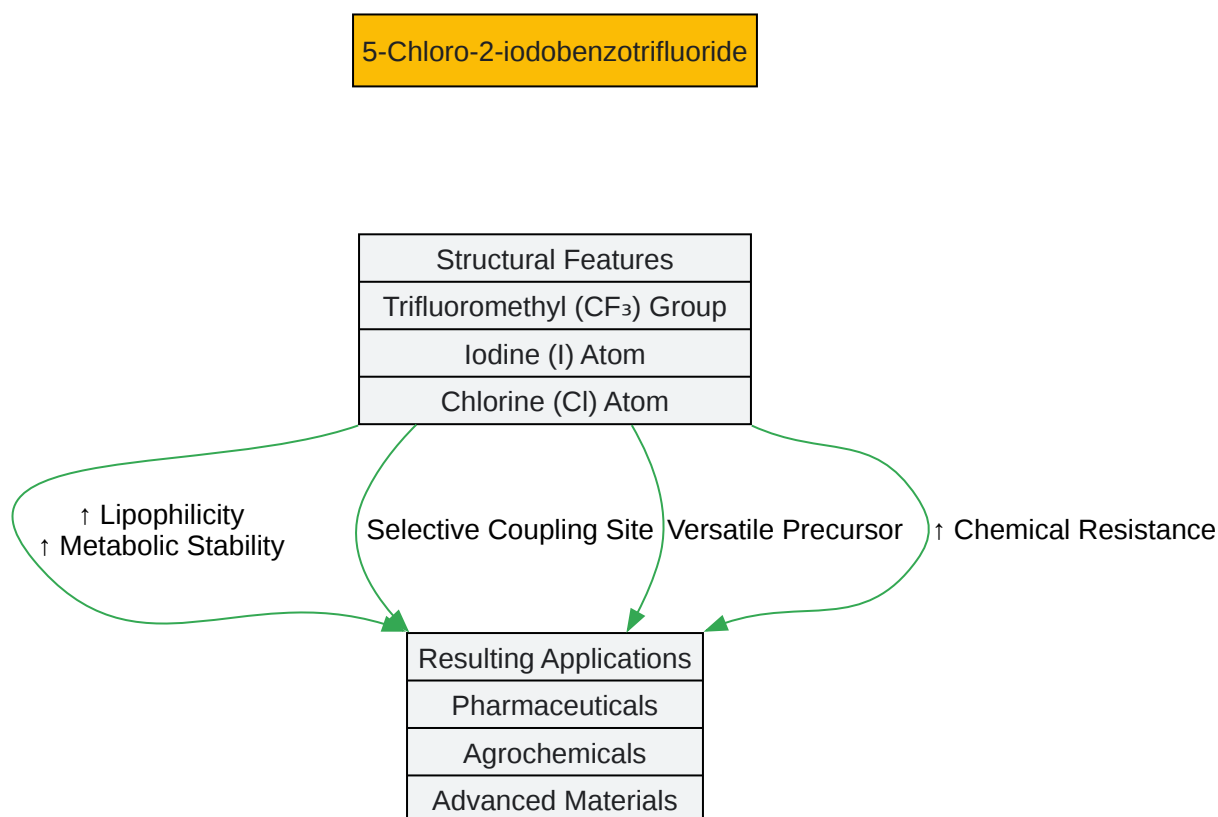
Caption: Sequential reaction pathway for **5-Chloro-2-iodobenzotrifluoride**.

## Core Applications in Research and Development

The unique structural features of **5-Chloro-2-iodobenzotrifluoride** make it an invaluable precursor in several high-value chemical industries.

- **Pharmaceutical Development:** This compound is a key building block in the synthesis of various pharmaceuticals.<sup>[1]</sup> The trifluoromethyl group is a well-known bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The halogenated benzene core is a common scaffold for creating compounds that target specific biological pathways, thereby improving drug efficacy.<sup>[1][7]</sup>

- **Agrochemicals:** In the agrochemical industry, it serves as an intermediate for producing advanced herbicides, insecticides, and fungicides.[1][8] The specific arrangement of substituents can be modified to develop compounds with high efficacy and selectivity against target pests or diseases, contributing to more sustainable agricultural practices.[8]
- **Material Science:** Researchers utilize this compound in the development of advanced materials, including specialized polymers and coatings.[1] The presence of fluorine imparts properties such as high thermal stability and chemical resistance, which are critical for materials used in demanding environments.[1][8] It also serves as a precursor for novel organic electronic materials.[9]



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Caption: Relationship between structural features and applications.

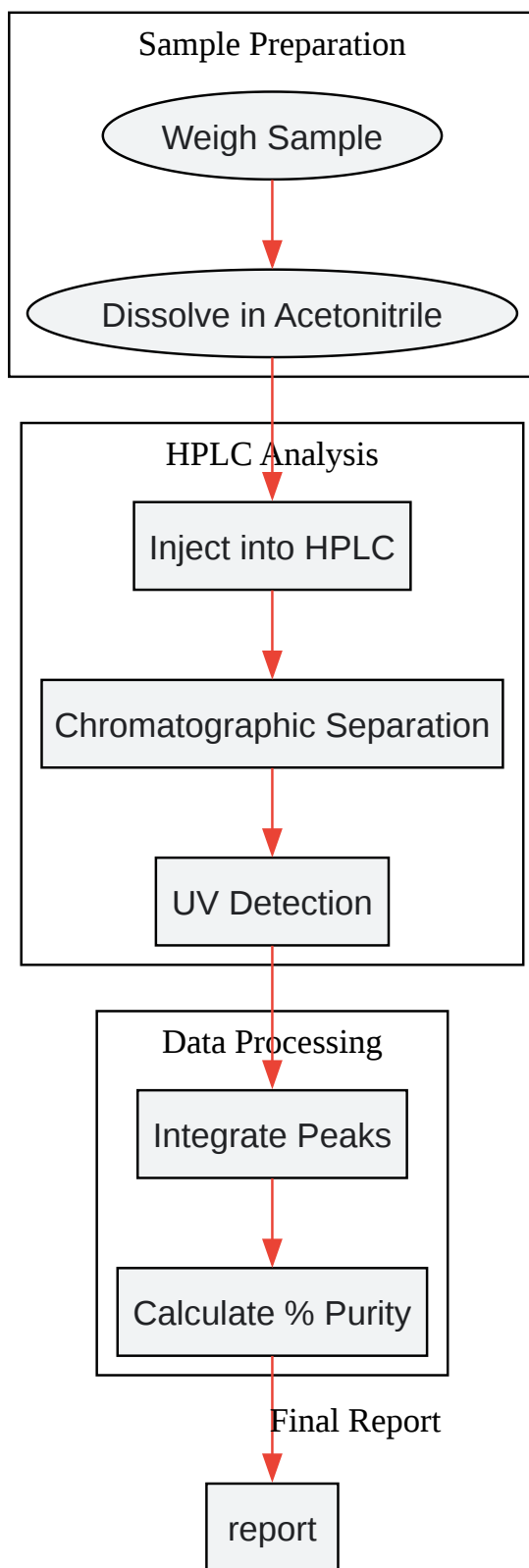
## Analytical and Quality Control Protocols

Ensuring the identity and purity of **5-Chloro-2-iodobenzotrifluoride** is critical for its successful application in synthesis. A multi-faceted analytical approach involving chromatography and spectroscopy is standard practice.[\[10\]](#)[\[11\]](#)

### Recommended Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a production batch. Method validation according to ICH Q2(R1) guidelines is required for GMP applications.[\[10\]](#)

- **Sample Preparation:** Accurately weigh approximately 10 mg of **5-Chloro-2-iodobenzotrifluoride** and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
- **Instrumentation:** Utilize an HPLC system equipped with a UV detector.
  - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - **Mobile Phase:** Isocratic or gradient elution using a mixture of acetonitrile and water. A typical starting point is 70:30 (Acetonitrile:Water).
  - **Flow Rate:** 1.0 mL/min.
  - **Detection Wavelength:** ~254 nm.
  - **Injection Volume:** 10 µL.
- **Data Acquisition:** Inject the prepared sample and record the chromatogram for a sufficient duration (e.g., 15 minutes) to allow for the elution of the main peak and any potential impurities.
- **Data Analysis:** Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.



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Caption: Standard workflow for HPLC purity analysis.

## Safety, Handling, and Storage

Proper handling of **5-Chloro-2-iodobenzotrifluoride** is essential to ensure laboratory safety. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

Hazard Information	Details	Source(s)
Signal Word	Warning	
Pictograms	GHS07 (Exclamation Mark)	
Hazard Statements	H302: Harmful if swallowed.H319: Causes serious eye irritation.H413: May cause long lasting harmful effects to aquatic life.	, <a href="#">[12]</a>
Precautionary Statements	P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.	, <a href="#">[12]</a>

### Storage and Handling Recommendations:

- Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.  
[\[3\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[9\]](#)
- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[\[13\]](#) Wear standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.[\[13\]](#)

## Conclusion

**5-Chloro-2-iodobenzotrifluoride** is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and, most importantly, its capacity for selective, sequential

chemical modifications make it a powerful tool for synthetic chemists. Its established role in the creation of complex molecules for the pharmaceutical, agrochemical, and material science industries underscores its continued importance in advancing chemical innovation. Adherence to proper analytical and safety protocols is paramount to leveraging its full potential responsibly.

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- To cite this document: BenchChem. [Physicochemical properties of 5-Chloro-2-iodobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586698#physicochemical-properties-of-5-chloro-2-iodobenzotrifluoride]



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